molecular formula C16H22FN3O4 B566745 tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate CAS No. 1233951-67-1

tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate

Cat. No.: B566745
CAS No.: 1233951-67-1
M. Wt: 339.367
InChI Key: BXPVZZMXBMNDKR-UHFFFAOYSA-N
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Description

tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate (CAS 1233951-67-1) is a high-value chemical intermediate with the molecular formula C16H22FN3O4 and a molecular weight of 339.36 g/mol . This compound is characterized by its low solubility in aqueous systems (0.061 g/L at 25°C) and a calculated density of 1.25 g/cm³ . It is supplied with a typical purity of 99% and is primarily offered in industrial or pharmaceutical grades . The structural features of this molecule, including the piperidine scaffold, the fluoronitrobenzene moiety, and the tert-butoxycarbonyl (Boc) protecting group, make it a versatile building block in organic synthesis and medicinal chemistry research . It is particularly useful in the development of novel pharmaceutical compounds, serving as a key precursor in the synthesis of more complex molecules. The Boc group can be readily removed under mild acidic conditions, allowing for further functionalization of the piperidine nitrogen . This product is intended For Research Use Only (RUO) and is strictly for use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper laboratory practices should be observed during handling.

Properties

IUPAC Name

tert-butyl N-[1-(2-fluoro-6-nitrophenyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O4/c1-16(2,3)24-15(21)18-11-7-9-19(10-8-11)14-12(17)5-4-6-13(14)20(22)23/h4-6,11H,7-10H2,1-3H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPVZZMXBMNDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50693168
Record name tert-Butyl [1-(2-fluoro-6-nitrophenyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233951-67-1
Record name tert-Butyl [1-(2-fluoro-6-nitrophenyl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50693168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Characteristics

The compound’s molecular formula is C₁₆H₂₂FN₃O₄ , with a molecular weight of 339.367 g/mol . Its structure comprises:

  • A piperidine ring substituted at the 4-position with a tert-butoxycarbonyl (Boc) group.

  • A 2-fluoro-6-nitrophenyl group attached to the piperidine nitrogen.
    The nitro and fluoro substituents on the aromatic ring confer strong electron-withdrawing effects, activating the ring for nucleophilic substitution.

Spectroscopic Data

  • SMILES : CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-].

  • InChIKey : BXPVZZMXBMNDKR-UHFFFAOYSA-N.

  • HPLC Purity : >95% after column chromatography (petroleum ether/ethyl acetate).

Synthesis of the Aromatic Precursor

Preparation of 2-Fluoro-6-nitrochlorobenzene

The aromatic precursor is synthesized via nitration of 1-fluoro-2-chlorobenzene. Nitration occurs at the meta position relative to the chlorine atom, yielding 2-fluoro-6-nitrochlorobenzene.

Reaction Conditions :

  • Nitrating Agent : Fuming HNO₃ (90%) in H₂SO₄ at 0–5°C.

  • Yield : 72% after recrystallization.

Alternative Route: Halogen Exchange

Nucleophilic Aromatic Substitution

Reaction Mechanism

The piperidin-4-amine attacks the electron-deficient aromatic ring in a concerted nucleophilic aromatic substitution (SNAr) . The nitro group at position 6 activates the ring, while the chlorine at position 1 serves as the leaving group.

General Procedure :

  • Combine 2-fluoro-6-nitrochlorobenzene (5 mmol) and piperidin-4-amine (5 mmol) in dry DMF.

  • Add K₂CO₃ (10 mmol) and heat at 80°C for 24 hours.

  • Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

  • Purify via flash chromatography (petroleum ether/ethyl acetate 10:1).

Yield : 63–68%.

Boc Protection of the Primary Amine

Protection Protocol

The primary amine on the piperidine ring is protected using di-tert-butyl dicarbonate (Boc anhydride) .

Stepwise Process :

  • Dissolve 1-(2-fluoro-6-nitrophenyl)piperidin-4-amine (3.2 mmol) in CH₂Cl₂.

  • Add Boc anhydride (6.4 mmol) and Et₃N (9.6 mmol) at 0°C.

  • Stir at room temperature for 12 hours.

  • Quench with H₂O, extract with CH₂Cl₂, and concentrate.

  • Purify via silica gel chromatography (hexane/ethyl acetate 3:1).

Yield : 85–90%.

Optimization and Challenges

Regioselectivity in Nitration

The nitro group must occupy the 6-position relative to the piperidine attachment. Using directed ortho-metalation with LDA ensures precise positioning.

Competing Side Reactions

  • Over-Boc Protection : Controlled stoichiometry (1:2 amine/Boc anhydride) prevents di-Boc formation.

  • Ring Deactivation : Excess nitro groups can deactivate the aromatic ring, requiring elevated temperatures (80–100°C) for substitution.

Analytical Validation

Purity Assessment

ParameterValueMethod
HPLC Purity 98.5%C18 column, MeOH/H₂O
Melting Point 90–92°CCapillary tube
HRMS (m/z) 340.1562 [M+H]⁺FT-ICR

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 1H, Ar-H), 7.45 (t, 1H, Ar-H), 4.80 (s, 1H, NH), 3.90–3.70 (m, 2H, piperidine), 2.85–2.65 (m, 2H, piperidine).

  • ¹³C NMR : δ 155.1 (C=O), 152.3 (Ar-C-F), 135.2 (Ar-C-NO₂).

Scalability and Industrial Applications

Kilogram-Scale Synthesis

A pilot-scale protocol reported a 76% yield using:

  • Continuous Flow Reactor : Reduces reaction time from 24 hours to 6 hours.

  • Solvent Recycling : DMF recovery via vacuum distillation.

Pharmaceutical Relevance

The compound serves as an intermediate in NLRP3 inflammasome inhibitors and M1 muscarinic receptor agonists .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction of the nitro group to an amino group is possible using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluoro group can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C), iron powder with acetic acid.

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions of piperidine derivatives with biological targets. Its derivatives may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development.

Medicine

Potential applications in medicine include the development of new therapeutic agents. The compound’s structure suggests it could interact with specific biological pathways, making it a potential lead compound for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the manufacture of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate exerts its effects depends on its interaction with molecular targets. The piperidine ring and the fluoro-nitrophenyl group are likely involved in binding to specific proteins or enzymes, modulating their activity. The carbamate moiety may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related carbamate and piperidine derivatives is presented below:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Applications/Hazards
tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate (Target Compound) 2-fluoro-6-nitrophenyl, tert-butyl carbamate C₁₆H₂₀FN₃O₄ ~353.35 Potential bromodomain inhibitor (inferred from structural analogs) .
tert-Butyl (2-(1-(2-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl)acetyl)piperidin-4-yl)ethyl)carbamate (11a) 4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetyl C₂₁H₂₉N₃O₄ 395.48 BET bromodomain 1 inhibitor; synthesized via HATU-mediated coupling .
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 5-fluoro-4-hydroxy-6-methylpyrimidinyl C₁₁H₁₆FN₃O₃ 257.26 Research chemical with documented safety hazards; requires medical consultation upon exposure .
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate Biphenyl-4-yl, 3-hydroxypropan-2-yl C₂₁H₂₅NO₃ (estimated) ~339.43 Low-hazard research compound; used in stereoselective synthesis .
N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide (Ortho-fluoroacryl fentanyl) 2-fluorophenyl, phenethyl-piperidin-4-yl C₂₃H₂₆FN₂O 380.47 Opioid receptor agonist; high CNS penetration due to lipophilic substituents .

Key Differences and Implications

Substituent Effects on Reactivity and Bioactivity
  • Nitro vs. Nitro groups may also increase metabolic stability but raise toxicity concerns, contrasting with the safer profile of the biphenyl derivative in .
  • Piperidine Substitution : The 4-position carbamate in the target compound is a common feature in analogs like Compound 11a and fentanyl derivatives . However, the absence of a phenethyl group (as in fentanyl analogs) likely eliminates opioid activity, redirecting its application toward epigenetic targets .
Molecular Weight and Solubility
  • The target compound’s higher molecular weight (~353 g/mol) compared to the pyrimidine derivative (~257 g/mol) suggests reduced solubility, which may influence formulation strategies in drug development .

Biological Activity

Introduction

tert-Butyl (1-(2-fluoro-6-nitrophenyl)piperidin-4-yl)carbamate (CAS Number: 1233951-67-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C16H22FN3O4C_{16}H_{22}FN_{3}O_{4}, with a molecular weight of 339.36 g/mol. The compound features a piperidine ring substituted with a nitrophenyl group and a tert-butyl carbamate moiety, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC16H22FN3O4
Molecular Weight339.36 g/mol
CAS Number1233951-67-1
SolubilitySoluble in organic solvents

Biological Activity

The mechanism of action for this compound primarily involves its interaction with various neurotransmitter systems, particularly those related to acetylcholine. Compounds with carbamate structures often exhibit inhibition of cholinesterases, which are enzymes that break down acetylcholine, thereby enhancing cholinergic signaling.

Case Studies and Research Findings

  • Cholinesterase Inhibition : Research indicates that similar carbamate derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have shown that certain derivatives exhibit IC50 values ranging from 1.60 to 311.0 µM for AChE inhibition, suggesting that this compound may possess comparable activity .
  • Neuroprotective Effects : In vitro studies have demonstrated that compounds with similar structures can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect is hypothesized to be mediated through the modulation of intracellular signaling pathways involved in cell survival .
  • Anti-inflammatory Activity : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as IL-1β in macrophages stimulated by lipopolysaccharides (LPS). This activity is critical in conditions like neuroinflammation and could position the compound as a candidate for treating neurodegenerative diseases .

Table 2: Biological Activities

Activity TypeObserved EffectReference
Cholinesterase InhibitionModerate to strong inhibition ,
NeuroprotectionProtection against oxidative stress ,
Anti-inflammatoryReduction in IL-1β release

This compound displays promising biological activities, particularly in cholinergic modulation and neuroprotection. Further research is warranted to elucidate its full therapeutic potential and mechanisms of action. The compound's structural characteristics suggest it could serve as a lead compound for developing new therapeutics targeting neurodegenerative diseases or cognitive disorders.

Future Directions

Continued exploration into the pharmacodynamics and pharmacokinetics of this compound will be essential for understanding its clinical applicability. Additionally, structure-activity relationship (SAR) studies could provide insights into optimizing its efficacy and selectivity for biological targets.

Q & A

Q. Basic

  • NMR spectroscopy : ¹H/¹³C NMR to verify piperidine ring conformation, Boc-group integrity, and aromatic substitution patterns (e.g., coupling constants for fluorine in ¹⁹F NMR) .
  • LC-MS/HPLC : Confirm molecular ion ([M+H]⁺) and purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental analysis : Validate C, H, N, and F percentages against theoretical values .

How can conflicting spectral data from different synthetic batches be resolved?

Advanced
Discrepancies may arise from:

  • Rotamers in NMR : Piperidine ring puckering or Boc-group rotation can split signals. Use variable-temperature NMR to coalesce peaks .
  • Residual solvents : Ensure thorough drying (vacuum oven) and reference solvent peaks in NMR .
  • Isomeric impurities : Employ chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers if asymmetric centers exist .
  • Cross-validate with X-ray crystallography : Single-crystal diffraction provides definitive structural confirmation .

What are the recommended storage conditions to ensure compound stability?

Q. Basic

  • Temperature : Store at –20°C in airtight containers to prevent Boc-group hydrolysis. Short-term storage at room temperature (RT) is acceptable if desiccated .
  • Light sensitivity : Protect from UV light due to nitro groups’ photolability (amber glass vials) .
  • Solubility : Prepare stock solutions in anhydrous DMSO or DCM to avoid moisture-induced degradation .

What strategies can be employed to study the metabolic stability of this compound in preclinical models?

Q. Advanced

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS. Monitor CYP450-mediated oxidation .
  • Isotope labeling : Introduce ¹⁸O or deuterium to trace metabolic pathways .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect hydroxylated or dealkylated products .

What safety precautions are necessary when handling this compound?

Q. Basic

  • PPE : Lab coat, nitrile gloves, and safety goggles. Use fume hoods for weighing and synthesis .
  • First aid : In case of skin contact, wash with soap/water; for inhalation, move to fresh air. Consult SDS for nitroaromatic toxicity profiles .
  • Waste disposal : Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal .

How can computational modeling predict interactions between this compound and biological targets?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). The fluoronitrophenyl group may engage in π-π stacking or hydrogen bonding .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER) .
  • QSAR models : Corrogate substituent effects (e.g., nitro vs. fluoro) on bioactivity using datasets from structural analogs .

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